
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide" is a synthetic molecule that appears to be related to a class of compounds designed to interact with biological targets such as dopamine receptors. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and their biological activities, particularly in the context of dopamine D4 receptor affinity and selectivity.
Synthesis Analysis
The synthesis of related compounds involves the creation of piperazine or piperidine derivatives with a benzamide moiety. For instance, compounds with high affinity for the dopamine D4 receptor were synthesized by incorporating an arylpiperazine linked to a methoxybenzamide . Another study modified the amide bond and alkyl chain of a similar lead compound, which resulted in a decrease in dopamine D4 receptor affinity . These methods could potentially be applied to the synthesis of the compound , suggesting that the synthesis would involve multiple steps, including the formation of the triazole ring, attachment of the piperidine moiety, and subsequent incorporation of the benzamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography . These studies provide insights into the conformational preferences of the molecules and the electronic environment of the functional groups, which are critical for their interaction with biological targets. The molecular geometry and electronic properties of these compounds can be studied using computational methods such as density functional theory (DFT), which would also be applicable to the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the introduction of different substituents on the triazole ring or modifications to the benzamide moiety can significantly impact the binding affinity and selectivity towards dopamine receptors . The chemical reactions involved in these modifications are crucial for fine-tuning the pharmacological profile of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are important for their pharmacokinetic profile, including brain penetration and nonspecific binding . Theoretical calculations and experimental evaluations can provide information on properties like solubility, stability, and reactivity, which are essential for the development of a drug candidate. For instance, the lipase and α-glucosidase inhibition activities of some triazole derivatives have been investigated, indicating potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, including compounds structurally related to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide, has demonstrated promising antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazol-3-one derivatives and screened them for antimicrobial activities, finding some compounds exhibiting good to moderate activities against various microorganisms. This suggests potential for the development of new antimicrobial agents based on 1,2,4-triazole chemistry (Bektaş et al., 2007).
EGFR Inhibitors for Anticancer Applications
Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their tautomeric properties, conformations, and mechanism behind anti-cancer properties through density functional theory and molecular docking. The study provided insights into the most stable states of these structures and their potential as anti-cancer agents by showing significant binding affinity to the EGFR binding pocket, highlighting the compound's promise in the context of anticancer drug design (Karayel, 2021).
Interaction with Dopamine Receptors
A series of studies have explored the interaction of structurally related compounds with dopamine receptors. Perrone et al. (2000) identified N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide as a high-affinity and selective ligand for the dopamine D(4) receptor, providing a basis for further investigation into the therapeutic potential of these compounds in neurological disorders. This line of research points towards the development of novel dopamine receptor ligands with potential applications in the treatment of psychiatric and neurological conditions (Perrone et al., 2000).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to other piperidine derivatives, which generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
It’s plausible that it may influence pathways related to the function of its primary targets, such as the camp-dependent protein kinase pathway .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Eigenschaften
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRKHHMTXHARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

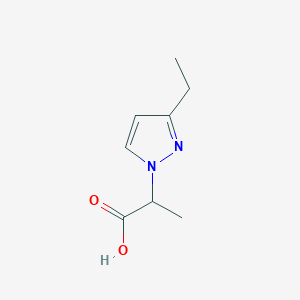
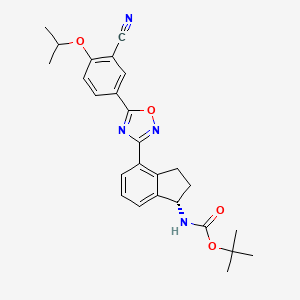
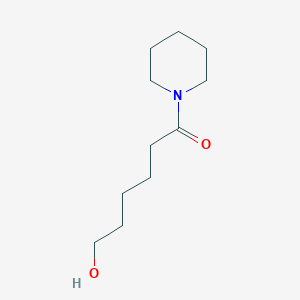
![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2538337.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)
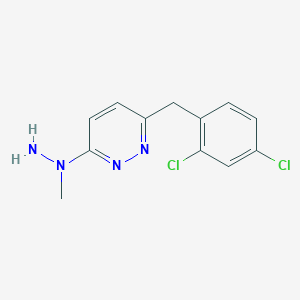
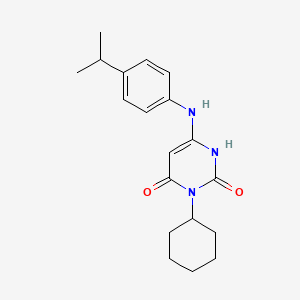
![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)
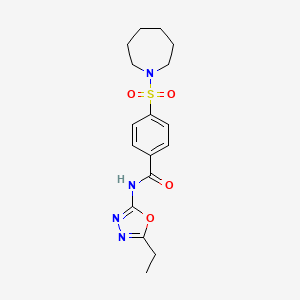
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)
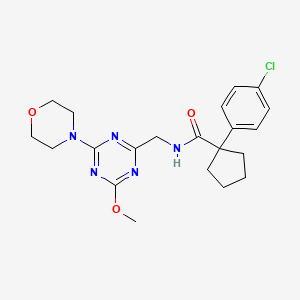
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide](/img/structure/B2538352.png)